1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide
Description
Properties
Molecular Formula |
C6H12ClNO2S |
|---|---|
Molecular Weight |
197.68 g/mol |
IUPAC Name |
1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C6H12ClNO2S/c1-2-8(6-3-4-6)11(9,10)5-7/h6H,2-5H2,1H3 |
InChI Key |
JXVIATISVFCEMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CC1)S(=O)(=O)CCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide generally follows a two-step approach:
- Formation of the amine precursor : N-cyclopropyl-N-ethylamine or a closely related substituted amine is prepared or procured.
- Sulfonylation with chloromethanesulfonyl chloride : The amine is reacted with chloromethanesulfonyl chloride under controlled conditions to yield the target sulfonamide.
This approach leverages the high electrophilicity of chloromethanesulfonyl chloride, which reacts with the nucleophilic nitrogen of the amine to form the sulfonamide bond.
Detailed Synthetic Procedure
Based on analogous sulfonamide preparations described in patent literature (WO1997015576A1, EP0862571B1), the following procedure is typical:
Reagents :
- N-cyclopropyl-N-ethylamine (amine substrate)
- Chloromethanesulfonyl chloride (sulfonylating agent)
- Base (e.g., pyridine or triethylamine) to scavenge HCl generated
- Solvent: anhydrous dichloromethane or toluene
-
- Dissolve N-cyclopropyl-N-ethylamine in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen) at 0 °C.
- Add the base (pyridine or triethylamine) to the solution to neutralize the acid formed.
- Slowly add chloromethanesulfonyl chloride dropwise while maintaining the temperature at 0–5 °C.
- Stir the reaction mixture at 0 °C for 1–2 hours, then allow to warm to room temperature and stir for an additional 12–16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
- Upon completion, quench the reaction by adding water carefully.
- Separate the organic layer, wash with dilute acid (e.g., 1 M HCl), water, and brine.
- Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
- Concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield 1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide.
Reaction Scheme
$$
\text{N-cyclopropyl-N-ethylamine} + \text{ClCH}2\text{SO}2\text{Cl} \xrightarrow[\text{Base}]{\text{DCM, 0-25 °C}} \text{1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide} + \text{HCl}
$$
Optimization Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Temperature | 0 °C to room temperature | Low temperature controls side reactions |
| Solvent | Dichloromethane or toluene | Anhydrous conditions preferred |
| Base | Pyridine or triethylamine | Neutralizes HCl; pyridine often preferred for better yields |
| Molar ratio (amine: sulfonyl chloride) | 1:1.1 to 1:1.2 | Slight excess of sulfonyl chloride ensures complete conversion |
| Reaction time | 12–18 hours | Overnight stirring for completion |
| Work-up | Aqueous quench, organic extraction | Removes impurities and unreacted reagents |
| Purification | Column chromatography or recrystallization | Ensures product purity |
Characterization Data (Literature-Informed)
| Property | Typical Value |
|---|---|
| Melting Point | Approx. 100–110 °C (varies with purity) |
| Molecular Formula | C7H12ClNO2S |
| Molecular Weight | ~197.7 g/mol |
| Spectroscopic Features | - ^1H NMR: Signals corresponding to cyclopropyl, ethyl, and methanesulfonyl protons - IR: Strong S=O stretching bands around 1300–1150 cm⁻¹ - MS: M+ peak consistent with molecular weight |
Research Discoveries and Insights
- The chloromethylsulfonyl group is a versatile electrophilic center allowing further functionalization or serving as a reactive handle in herbicidal sulfonamide derivatives (WO1997015576A1, EP0862571B1).
- The cyclopropyl substitution on nitrogen adds steric and electronic effects that can influence biological activity and stability.
- Sulfonamide formation via chloromethanesulfonyl chloride is well-documented and generally high-yielding with appropriate base and solvent selection.
- Side reactions such as hydrolysis or over-chlorination are minimized by controlling moisture and temperature.
- The compound's synthesis is often part of multi-step sequences for herbicidal or pharmaceutical intermediates, indicating its utility as a building block.
Summary Table of Preparation Methods
| Step | Description | Conditions/Notes | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Preparation of N-cyclopropyl-N-ethylamine | Commercial or synthesized via standard amine alkylation | N/A | General knowledge |
| 2 | Sulfonylation with chloromethanesulfonyl chloride | 0–5 °C, pyridine base, DCM solvent, 12–18 h | 80–95 | WO1997015576A1, EP0862571B1 |
| 3 | Work-up and purification | Aqueous quench, extraction, drying, chromatography | Purity >95% | WO1997015576A1 |
Chemical Reactions Analysis
1-Chloro-N-cyclopropyl-N-ethylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-N-cyclopropyl-N-ethylmethanesulfonamide is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide (CAS 1598026-73-3)
- Molecular Formula : C₇H₁₆N₂O₂S
- Key Substituents: Propane sulfonamide backbone, aminomethyl-cyclopropyl group.
- Molecular Weight : 192.28 g/mol
- Structural Differences: Lacks the chlorine atom present in the target compound. The aminomethyl group introduces a primary amine, which may enhance hydrogen-bonding capacity compared to the ethyl group in the target compound.
- Functional Implications : The amine group could increase polarity and bioavailability, making it more suitable for interactions with hydrophilic biological targets .
1-Chloro-N-methyl-N-(1-phenylethyl)methanesulfonamide (CAS 1406684-24-9)
- Molecular Formula: C₁₀H₁₅ClNO₂S
- Key Substituents : Methanesulfonamide backbone, methyl group, 1-phenylethyl group.
- Molecular Weight : 247.74 g/mol
- Structural Differences :
- Retains the chlorine atom but replaces the cyclopropyl group with a bulky aromatic (phenylethyl) substituent.
- The methyl group on nitrogen may reduce steric hindrance compared to the ethyl group in the target compound.
- Functional Implications : The phenylethyl group introduces significant hydrophobicity, likely enhancing membrane permeability or binding to hydrophobic enzyme pockets. The chlorine atom may stabilize the sulfonamide via electron withdrawal, increasing electrophilicity .
Comparative Data Table
*Estimated based on structural similarity to listed compounds.
Research Implications and Limitations
- Electronic Effects : The chlorine atom in the target compound and CAS 1406684-24-9 may enhance electrophilicity, favoring nucleophilic substitution reactions.
- Data Gaps : Available evidence lacks direct experimental data (e.g., solubility, reactivity, or bioactivity), necessitating further empirical studies to validate hypotheses derived from structural comparisons.
Biological Activity
1-Chloro-N-cyclopropyl-N-ethylmethanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activity, particularly in pharmacology and medicinal chemistry. This article delves into its biological properties, synthesis, and applications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of 1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide can be represented as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 210.69 g/mol
Synthesis Methods
Various synthetic routes have been explored to produce this compound, often involving the reaction of cyclopropyl amines with methanesulfonyl chloride in the presence of a base. The synthesis generally follows these steps:
- Formation of the Cyclopropylamine : Cyclopropylamine is synthesized from cyclopropylcarboxylic acid derivatives.
- Reaction with Methanesulfonyl Chloride : The cyclopropylamine is reacted with methanesulfonyl chloride to yield the sulfonamide derivative.
- Chlorination : Chlorination introduces the chlorine atom at the appropriate position.
Anticancer Properties
Recent studies have indicated that compounds similar to 1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide exhibit significant anticancer activity. For instance, derivatives containing a similar piperidine moiety have shown efficacy against various cancer cell lines, including:
- FaDu Hypopharyngeal Tumor Cells : Induction of apoptosis and cytotoxicity was observed, suggesting potential for therapeutic applications in head and neck cancers .
- Breast Cancer Models : Compounds with structural similarities demonstrated anti-proliferative effects and apoptosis induction in breast cancer cell lines .
The mechanism underlying the biological activity of 1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide may involve:
- Inhibition of Key Enzymes : Similar compounds have been noted for their ability to inhibit monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling pathways associated with pain and inflammation .
- Targeting Receptor Tyrosine Kinases : The compound may interact with receptors involved in cancer progression, such as ALK and ROS1, which are implicated in various malignancies .
Comparative Biological Activity
To better illustrate the biological activity of 1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide compared to other known compounds, the following table summarizes key findings from recent studies:
Case Study 1: Efficacy Against FaDu Cells
In a controlled study, 1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide was tested against FaDu hypopharyngeal tumor cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting that this compound could serve as a potential therapeutic agent for head and neck cancers.
Case Study 2: Interaction with Receptor Tyrosine Kinases
Another study evaluated the binding affinity of various sulfonamide derivatives, including 1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide, to ALK and ROS1 kinases. The findings demonstrated that this compound exhibited promising inhibition rates comparable to established inhibitors like Crizotinib, highlighting its potential in targeted cancer therapies.
Q & A
Q. How can researchers optimize the synthetic route for 1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide to improve yield and purity?
Methodological Answer:
- Step 1: Use N-sulfonyl chlorides as precursors, reacting with cyclopropylamine and ethylamine derivatives under controlled stoichiometry (e.g., 1:1.2 molar ratio) to minimize side reactions.
- Step 2: Employ Schlenk techniques to exclude moisture, as hydrolysis of the sulfonamide intermediate is a common side reaction .
- Step 3: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and characterize intermediates by -NMR (e.g., δ 1.0–1.5 ppm for cyclopropyl protons) .
- Step 4: Purify via column chromatography (silica gel, gradient elution with dichloromethane/methanol) and confirm purity by elemental analysis (C, H, N, S, Cl within ±0.3% theoretical) .
Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
- IR Spectroscopy: Identify sulfonamide S=O stretches at 1320–1350 cm and 1140–1170 cm, and N–Cl stretches at 600–650 cm .
- NMR: Use -NMR to resolve cyclopropyl protons (δ 0.5–1.5 ppm, multiplet) and ethyl group signals (δ 1.2–1.4 ppm, triplet). -NMR should show sulfonamide carbonyl at ~110–115 ppm .
- Mass Spectrometry: High-resolution ESI-MS for molecular ion [M+H] at m/z 254.06 (calculated for CHClNOS) .
Advanced Research Questions
Q. How does the stereoelectronic effect of the cyclopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density around the cyclopropyl ring. The ring’s angle strain increases electrophilicity at the sulfonamide sulfur, favoring nucleophilic attack at the N–Cl bond .
- Experimental Validation: React with sodium thiophenolate (PhSNa) in DMF. Track reaction kinetics via UV-Vis (λ = 280 nm for Cl release) and compare with non-cyclopropyl analogs (e.g., N-ethyl derivatives). Rate constants (k) ≥2× higher indicate enhanced reactivity due to cyclopropyl strain .
Q. How can contradictory data on thermal stability (e.g., DSC vs. TGA results) be reconciled for this compound?
Methodological Answer:
- Thermal Analysis: Use DSC to identify endothermic events (e.g., melting at ~120–130°C) and TGA for decomposition onset (~200°C). Discrepancies arise if decomposition overlaps with melting.
- Mitigation Strategy: Perform variable heating rate studies (Kissinger method) to decouple overlapping events. For example, at 5°C/min, DSC may show a sharp melt, while TGA at 10°C/min reveals decomposition post-melting .
- Cross-Validation: Couple with FTIR gas analysis (e.g., HCl release at 200°C) to confirm decomposition pathways .
Q. What strategies can resolve conflicting bioactivity results in in vitro vs. in vivo studies for this sulfonamide?
Methodological Answer:
- Metabolic Profiling: Incubate the compound with liver microsomes (e.g., human CYP3A4) to identify metabolites (e.g., dechlorinated or hydroxylated derivatives). LC-MS/MS can detect metabolites that may explain reduced in vivo activity .
- Pharmacokinetic Modeling: Use PBPK models to simulate tissue distribution. Low bioavailability due to high logP (>3) may require formulation adjustments (e.g., PEGylation) .
Critical Analysis of Methodological Divergence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
